1-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
The compound “1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide” is a complex organic molecule. It is not widely studied, and specific information about this compound is limited .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Methods for the synthesis of piperazine derivatives, which could potentially be applied to this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative synthetic routes and the chemical properties of compounds structurally related to "1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide". For instance, Back and Nakajima (2000) detailed a convenient route to synthesize piperidines and related compounds through the cyclization of acetylenic sulfones, which could potentially apply to the synthesis of "1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide" derivatives (Back & Nakajima, 2000). Similarly, the work by Banerjee et al. (2002) on the structural and conformation analysis of a solvated derivative provides insight into the molecular conformation and interactions of such compounds, which are crucial for understanding their reactivity and potential biological activities (Banerjee et al., 2002).
Biological Activity and Applications
Research into the biological activity of derivatives shows promising applications. Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including those structurally related to "1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide", exhibiting significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This suggests the potential for developing new therapeutic agents based on the chemical scaffold of "1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide".
Pharmacophore Development
The investigation of structure-activity relationships and pharmacophore development for hypoglycemic agents by Grell et al. (1998) could inform the design of new compounds with improved biological activity, leveraging the core structure of "1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide" (Grell et al., 1998).
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-3-5-17(6-4-15)21-20(23)16-11-13-22(14-12-16)27(24,25)19-9-7-18(26-2)8-10-19/h3-10,16H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZMCHIWWZNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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